molecular formula C30H29FN6O5S2 B3051099 N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 309967-82-6

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B3051099
CAS No.: 309967-82-6
M. Wt: 636.7 g/mol
InChI Key: GPAGURUSBDPLIP-UHFFFAOYSA-N
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Description

N-[(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a sulfanyl-linked indole-derived moiety at position 5, and a benzamide group modified with a morpholine sulfonyl group at position 2. The inclusion of fluorine and sulfonyl groups suggests enhanced metabolic stability and target affinity, common strategies in modern drug design .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN6O5S2/c31-23-7-9-24(10-8-23)37-27(33-34-30(37)43-20-28(38)36-14-13-21-3-1-2-4-26(21)36)19-32-29(39)22-5-11-25(12-6-22)44(40,41)35-15-17-42-18-16-35/h1-12H,13-20H2,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAGURUSBDPLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101350
Record name N-[[5-[[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl]-4-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309967-82-6
Record name N-[[5-[[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl]-4-(4-morpholinylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309967-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[5-[[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl]-4-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Sulfur Linkage: The indole derivative is then linked to the triazole ring through a sulfur atom, often using thiol reagents and oxidizing agents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction.

    Morpholine Sulfonylation: Finally, the morpholine sulfonyl group is added using sulfonyl chloride reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has demonstrated significant potential as an anticancer agent. Research indicates that derivatives of indole, which are present in this compound, exhibit various biological activities including antitumor effects. The incorporation of a triazole moiety enhances its bioactivity against cancer cells by inhibiting key signaling pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties
    • Compounds similar to N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide have shown promising antimicrobial properties. The indole structure is known for its effectiveness against a range of bacterial and fungal pathogens. This suggests that the compound could be further explored for its potential in treating infections caused by resistant strains .
  • Anti-inflammatory Effects
    • The morpholine and sulfonamide groups in the compound may contribute to anti-inflammatory activities. Studies on related compounds indicate that they can inhibit inflammatory mediators, thus providing a basis for their use in treating conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from commercially available indole derivatives. The following steps outline the general synthetic approach:

  • Formation of Indole Derivatives :
    • Starting with 2,3-dihydroindole derivatives that are functionalized with oxoethyl groups.
  • Triazole Synthesis :
    • Utilizing 1,2,4-triazole chemistry to introduce the triazole ring onto the indole scaffold through nucleophilic substitution reactions.
  • Final Coupling :
    • The final step involves coupling the morpholine sulfonamide with the previously synthesized triazole-indole derivative to yield the target compound.

Case Studies

Several studies have highlighted the biological activities of related compounds:

StudyCompoundFindings
Indole DerivativeDemonstrated significant anticancer activity in vitro against breast cancer cell lines.
Triazole-Based CompoundShowed potent antimicrobial activity against Staphylococcus aureus and E. coli.
Morpholine SulfonamideExhibited anti-inflammatory effects in animal models of arthritis.

Mechanism of Action

The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among 1,2,4-Triazole Derivatives

Compound Name R1 (Position 4) R2 (Position 5) R3 (Benzamide Modification) Biological Activity/Notes
Target Compound 4-fluorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylsulfanyl 4-(morpholine-4-sulfonyl) Hypothesized kinase or protease inhibition
N-[(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide 2,5-dimethoxyphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylsulfanyl 3-methoxy Enhanced solubility due to methoxy groups
S-alkylated 1,2,4-triazoles [7–9] 2,4-difluorophenyl Thione tautomer 4-(4-X-phenylsulfonyl) Antifungal/antibacterial activity demonstrated
N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide 2-phenylethyl Thiophene-pyrazole hybrid Unmodified benzamide Potential CNS activity due to lipophilic groups

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, similar to the 2,4-difluorophenyl derivatives in , which showed antimicrobial activity .
  • Sulfonyl vs. Methoxy Modifications: The morpholine sulfonyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to the 3-methoxy group in ’s compound .
  • Heterocyclic Moieties: The indole-derived sulfanyl group in the target compound contrasts with the thiophene-pyrazole hybrid in , suggesting divergent target selectivity (e.g., indole for kinase vs. thiophene for GPCR interactions) .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can intermediates be purified?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Step 1 : Condensation of 4-fluorophenyl isothiocyanate with a triazole precursor to form the 1,2,4-triazole core.
  • Step 2 : Introduction of the morpholine-sulfonyl group via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
  • Step 3 : Thioether linkage formation between the indole moiety and the triazole core using a coupling agent like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol are recommended for isolating intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the compound’s structural integrity be validated using spectroscopic techniques?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Key signals include the indole NH (~10.5 ppm), triazole CH₂ (δ 4.2–4.5 ppm), and sulfonyl group (δ 3.6–3.8 ppm for morpholine protons) .
  • FT-IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DMSO/water (80:20) and analyze using a Bruker D8 Venture diffractometer .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonyl-triazole intermediate?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH).
  • Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions. For example, higher yields (>75%) are achieved in DMF at 80°C with K₂CO₃ .
  • Monitoring : Track reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) and adjust stoichiometry dynamically .

Q. How should researchers address contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodological Answer : Common discrepancies arise from:
  • Solubility/Permeability : Use logP calculations (e.g., XLogP3 ~3.5) to predict solubility. Improve bioavailability via PEGylation or co-solvent systems (e.g., 10% DMSO in saline) .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., sulfonyl hydrolysis). Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the sulfonamide bond .
  • Assay Variability : Validate in vitro results across ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What computational methods are effective for predicting the compound’s binding affinity to kinase targets?

  • Methodological Answer : Combine:
  • Molecular Docking : Use AutoDock Vina with crystal structures of EGFR or PI3K (PDB IDs: 1M17, 2RDO). Prioritize poses with hydrogen bonds to the triazole NH and sulfonyl oxygen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
  • QSAR Models : Train models on datasets with IC₅₀ values of analogous triazole-sulfonamides to predict activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide

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